8-Fluoroquinazoline
Overview
Description
8-Fluoroquinazoline is a fluorinated derivative of quinazoline, a heterocyclic aromatic organic compound Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The primary target of 8-Fluoroquinazoline is Aurora A kinase . Aurora A kinase is a protein that plays a crucial role in cell division. It is involved in the formation of the mitotic spindle and the separation of the centrosomes, which are key processes in cell division .
Mode of Action
This compound interacts with Aurora A kinase, inhibiting its activity . This interaction disrupts the normal function of the kinase, leading to alterations in cell division . The exact nature of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
The inhibition of Aurora A kinase by this compound affects the cell division process. This disruption can lead to cell death, particularly in cancer cells that rely on rapid and continuous cell division for growth . The downstream effects of this disruption are still being studied.
Pharmacokinetics
The pharmacokinetics of this compound, like other fluoroquinolones, involve absorption, distribution, metabolism, and excretion (ADME) . Fluoroquinolones are known to have favorable pharmacokinetic profiles, resulting in high serum concentrations .
Result of Action
The result of this compound’s action is the inhibition of cell division, which can lead to cell death . This makes it a potential candidate for use in cancer treatment, where the goal is to stop the growth of cancer cells by disrupting their ability to divide and multiply .
Biochemical Analysis
Biochemical Properties
8-Fluoroquinazoline has been found to interact with various enzymes and proteins. For instance, it has been reported to have inhibitory effects on Aurora A kinase . The nature of these interactions involves binding to the active sites of the enzymes, thereby affecting their function .
Cellular Effects
In terms of cellular effects, this compound has been shown to influence cell function. Specifically, it has been found to induce apoptosis in certain cell lines . This suggests that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It has been suggested that this compound exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroquinazoline typically involves the cyclocondensation of fluorinated derivatives of anthranilic acid. One common method includes the reaction of 2-fluoroaniline with formamide under acidic conditions to form the quinazoline ring. Another approach involves the use of 2-fluorobenzonitrile, which undergoes cyclization with formamide in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process may involve the use of advanced catalysts and solvents to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoroquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinazolines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 8th position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolines.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Scientific Research Applications
8-Fluoroquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: this compound derivatives have shown potential as anticancer, antiviral, and antibacterial agents.
Comparison with Similar Compounds
6-Fluoroquinazoline: Known for its neuroprotective and antidiabetic properties.
7-Fluoroquinazoline: Exhibits antitumor activity.
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid: A potent inhibitor of Aurora A kinase with apoptosis-inducing properties
Uniqueness of 8-Fluoroquinazoline: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the fluorine atom at the 8th position enhances its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
8-fluoroquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2/c9-7-3-1-2-6-4-10-5-11-8(6)7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWOSHZISJOLKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN=C2C(=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40617196 | |
Record name | 8-Fluoroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40617196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195248-86-3 | |
Record name | 8-Fluoroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40617196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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